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Compound of Interest

Compound Name: 4-(p-Tolyl)thiazole-2-carbaldehyde

Cat. No.: B1351732

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 4-(p-
Tolyl)thiazole-2-carbaldehyde as a versatile building block for the synthesis of various
heterocyclic compounds with significant biological activities. The protocols outlined below are
based on established synthetic methodologies and provide a starting point for the exploration
of novel chemical entities for drug discovery and development.

Introduction

4-(p-Tolyl)thiazole-2-carbaldehyde is a key intermediate in organic synthesis, featuring a
reactive aldehyde group attached to a biologically relevant thiazole scaffold. The thiazole ring is
a prominent feature in numerous FDA-approved drugs and natural products, known for a wide
range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory
properties. The p-tolyl substituent can further influence the biological activity and
pharmacokinetic properties of the resulting derivatives. This document details the application of
4-(p-Tolyl)thiazole-2-carbaldehyde in the synthesis of chalcones, pyrazoles, and
Knoevenagel condensation products, and summarizes their reported biological activities.

Applications in Heterocyclic Synthesis
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4-(p-Tolyl)thiazole-2-carbaldehyde serves as a versatile precursor for the synthesis of a
variety of heterocyclic systems through several key reactions:

Claisen-Schmidt Condensation: The reaction with acetophenones yields thiazolyl chalcones,
which are important intermediates for the synthesis of other heterocyclic compounds like
pyrazoles and pyrimidines. These chalcones themselves often exhibit potent biological
activities.

Knoevenagel Condensation: Condensation with active methylene compounds, such as
malononitrile or ethyl cyanoacetate, leads to the formation of a,3-unsaturated systems.
These products are valuable precursors for the synthesis of pyridines, pyrans, and other
fused heterocyclic systems.

Synthesis of Pyrazoles: Thiazolyl chalcones derived from 4-(p-Tolyl)thiazole-2-
carbaldehyde can be readily converted to pyrazoles by reaction with hydrazine derivatives.
Pyrazoles are a well-known class of heterocyclic compounds with a broad spectrum of
biological activities.

Data Presentation
Table 1: Anticancer Activity of Thiazole Derivatives

The following table summarizes the in vitro anticancer activity (IC50 values) of various thiazole
derivatives, highlighting the potential of this scaffold in cancer therapy.
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Compound Type Cancer Cell Line IC50 (pM) Reference
N-(4-nitrophenyl)-2-p-
( ) pheny)-2-p SKNMC
tolylthiazole-4- 10.8 £ 0.08 [1]
_ (Neuroblastoma)
carboxamide
N-(3-chlorophenyl)-2-
( ) pheny) Hep-G2
p-tolylthiazole-4- ) 11.6 +0.12 [1]
) (Hepatocarcinoma)
carboxamide
Thiazole-based
RPMI-8226
Chalcone (2f, R = 4- ) 2.40 [2]
(Leukemia)
Cl)
Thiazole-based
Chalcone (2f, R = 4- OVCAR-3 (Ovarian) 2.82 [2]
Cl)
Thiazole-based
Chalcone (2f, R = 4- MDA-MB-468 (Breast) 2.51 [2]
Cl)
Thiazole-based
Chalcone (2e, R = 3- HCT-116 (Colon) 2.95 [2]
Cl)
Thiazole-based
Chalcone (2e, R = 3- LOX IMVI (Melanoma) 2.88 [2]
Cl)
Thiazole-hydrazinyl-
_ o MCF-7 (Breast) 2.57+0.16 [3]
thiazole derivative (4c)
Thiazole-hydrazinyl- HepG2
_ o ] 7.26 +0.44 [3]
thiazole derivative (4c) (Hepatocarcinoma)
Thiazol-5(4H)-one
o HCT-116 (Colon) 9.29 [4]
derivative (5a)
Thiazol-5(4H)-one HepG2
o _ 8.73 [4]
derivative (5a) (Hepatocarcinoma)
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Thiazol-5(4H)-one

o MCF-7 (Breast) 9.14 [4]
derivative (5a)

2,4-disubstituted-1,3-

] o MCF-7 (Breast) 3.36 £ 0.06 pg/mi [5]
thiazole derivative (8)

Table 2: Antimicrobial Activity of Thiazole Derivatives

This table presents the minimum inhibitory concentration (MIC) values of various thiazole
derivatives against different microbial strains, demonstrating their potential as antimicrobial
agents.
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Compound Type

Microorganism

MIC (uM)

Reference

4-(4-bromophenyl)-
thiazol-2-amine

derivative (43a)

. aureus

16.1

[6]

4-(4-bromophenyl)-
thiazol-2-amine

derivative (43a)

. coli

16.1

[6]

4-(4-bromophenyl)-
thiazol-2-amine

derivative (43c)

. Subtilis

28.8

[7]

4-(4-bromophenyl)-
thiazol-2-amine
derivative (43d)

C

. albicans

15.3

[7]

N,4'-Dimethyl-2-(2-(1-

(p-

tolyl)ethylidene)hydraz

ineyl)-[4,5'-
bithiazol]-2'-amine

S

. aureus

[8]

N,4'-Dimethyl-2-(2-(1-

(p-

tolyl)ethylidene)hydraz

ineyl)-[4,5'-

bithiazol]-2'-amine

E

. coli

[8]

2-(2-(1-(5-Imino-4-(p-

tolyl)-4,5-dihydro-
1,3,4-thiadiazol-2-

yl)ethylidene)hydrazin

eyl)-N,4'-dimethyl-
[4,5"-bithiazol]-2'-

amine

S

. aureus

[8]

2-(2-(1-(5-Imino-4-(p-

tolyl)-4,5-dihydro-
1,3,4-thiadiazol-2-

. coli

[8]
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yl)ethylidene)hydrazin
eyl)-N,4'-dimethyl-
[4,5'-bithiazol]-2'-

amine

2,4-disubstituted 1,3-
thiazole with nitro E. coli 3.92-4.23 [9]
group (38)

Experimental Protocols
Protocol 1: Synthesis of Thiazolyl Chalcones via
Claisen-Schmidt Condensation

This protocol describes the synthesis of (E)-1-(Aryl)-3-(4-(p-tolyl)thiazol-2-yl)prop-2-en-1-ones.

Materials:

4-(p-Tolyl)thiazole-2-carbaldehyde

Substituted Acetophenone (e.g., acetophenone, 4-chloroacetophenone)

Ethanol

Sodium Hydroxide (NaOH) solution (10-30% aqueous)

Stirring apparatus

Ice bath

Procedure:

o Dissolve 4-(p-Tolyl)thiazole-2-carbaldehyde (1 equivalent) and the substituted
acetophenone (1 equivalent) in ethanol in a round-bottom flask.

e Cool the mixture in an ice bath.

o Slowly add the aqueous NaOH solution dropwise with constant stirring.
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» Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by Thin
Layer Chromatography (TLC).

e Once the reaction is complete, pour the mixture into ice-cold water.

o Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is
neutral, and then wash with a small amount of cold ethanol.

e Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the
purified chalcone.[10]

Protocol 2: Synthesis of Knoevenagel Condensation
Products

This protocol outlines the synthesis of 2-((4-(p-tolyl)thiazol-2-yl)methylene)malononitrile.

Materials:

4-(p-Tolyl)thiazole-2-carbaldehyde

Malononitrile

Ethanol

Piperidine (catalyst)

Reflux apparatus
Procedure:

 In a round-bottom flask, combine 4-(p-Tolyl)thiazole-2-carbaldehyde (1 equivalent) and
malononitrile (1 equivalent) in ethanol.

e Add a catalytic amount of piperidine (a few drops) to the mixture.
» Heat the reaction mixture to reflux for 2-3 hours, monitoring by TLC.

» After completion, cool the reaction mixture to room temperature.
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e The product will precipitate out of the solution. Collect the solid by vacuum filtration.

e Wash the solid with cold ethanol and dry to obtain the pure product.[11]

Protocol 3: Synthesis of Thiazolyl Pyrazoles

This protocol describes the synthesis of 5-(4-(p-tolyl)thiazol-2-yl)-3-(aryl)-1H-pyrazoles from the
corresponding chalcones.

Materials:

o (E)-1-(Aryl)-3-(4-(p-tolyl)thiazol-2-yl)prop-2-en-1-one (from Protocol 1)
e Hydrazine hydrate

» Ethanol or Glacial Acetic Acid

e Reflux apparatus

Procedure:

Dissolve the thiazolyl chalcone (1 equivalent) in ethanol or glacial acetic acid in a round-
bottom flask.

e Add an excess of hydrazine hydrate (3-5 equivalents).

» Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.
 After the reaction is complete, cool the mixture to room temperature.

e Pour the reaction mixture into ice-cold water to precipitate the product.
o Collect the solid by vacuum filtration, wash with water, and dry.

o Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure
pyrazole derivative.[12][13]

Mechanistic Insights and Signaling Pathways
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Thiazole derivatives synthesized from 4-(p-tolyl)thiazole-2-carbaldehyde have been shown to
exert their biological effects through various mechanisms, particularly in the context of cancer.

Anticancer Mechanism:

A significant mechanism of action for many thiazole-based anticancer agents is the inhibition of
tubulin polymerization.[2][14][15] Tubulin is a crucial protein that polymerizes to form
microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By
binding to the colchicine-binding site on B-tubulin, these thiazole derivatives disrupt microtubule
dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of
apoptosis.[14][16]

The induction of apoptosis by thiazole derivatives often involves the intrinsic (mitochondrial)
pathway.[17][18] This is characterized by the upregulation of pro-apoptotic proteins like Bax
and the downregulation of anti-apoptotic proteins like Bcl-2.[19][20] This shift in the Bax/Bcl-2
ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a
cascade of caspases (e.g., caspase-9 and caspase-3), ultimately leading to programmed cell
death.[21] Some thiazole derivatives have also been shown to inhibit Pim-1 kinase, a protein
often overexpressed in tumors, contributing to their pro-apoptotic effects.[19][20]

Antimicrobial Mechanism:

The antimicrobial activity of thiazole derivatives is often attributed to their ability to inhibit
essential bacterial enzymes. For instance, some derivatives have been shown to inhibit -
ketoacyl-acyl carrier protein synthase Il (FabH), a key enzyme in bacterial fatty acid synthesis.

[6]7]

Visualizations
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Protocol 1: Chalcone Synthesis
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Caption: Synthetic routes from 4-(p-Tolyl)thiazole-2-carbaldehyde.
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Caption: Anticancer mechanism of thiazole derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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